8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Properties
Molecular Formula |
C8H8INO |
|---|---|
Molecular Weight |
261.06 g/mol |
IUPAC Name |
8-iodo-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8INO/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-3,10H,4-5H2 |
InChI Key |
WDZSRWJRKDVQJB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A common approach to synthesize the benzoxazine core involves the reaction of 2-aminophenol derivatives with haloacetyl compounds (e.g., chloroacetyl chloride) to form intermediates that undergo intramolecular cyclization to yield the 3,4-dihydro-2H-benzo[b]oxazine ring.
-
- 2-Aminophenol is reacted with chloroacetyl chloride in the presence of a base such as sodium bicarbonate and a phase transfer catalyst (e.g., tetraethylammonium bromide) in chloroform at low temperature (0°C) to form a chloroacetamide intermediate.
- The intermediate is then heated (e.g., 60°C for 16 hours) to promote cyclization, yielding the benzoxazine ring system with yields reported around 78%.
Iodination at the 8-Position
Selective iodination of the benzoxazine ring at the 8-position can be achieved by electrophilic aromatic substitution using iodine or iodine reagents under controlled conditions. The reaction conditions must be optimized to avoid over-iodination or degradation of the oxazine ring.
Typical Iodination Conditions:
- Use of iodine in the presence of an oxidizing agent or Lewis acid catalyst.
- Solvent choice (e.g., acetic acid, dichloromethane) and temperature control are critical to achieve regioselectivity.
- The reaction is monitored by chromatographic or spectroscopic methods to confirm mono-iodination.
Alternative Routes via Halogenated Precursors
In some synthetic routes, halogenated phenol derivatives (e.g., 8-iodo-2-aminophenol) are used as starting materials. These precursors undergo cyclization with haloacetyl compounds to directly yield the iodinated benzoxazine without the need for post-cyclization iodination.
- This approach can improve regioselectivity and reduce side reactions associated with electrophilic aromatic substitution on the benzoxazine ring.
- The choice of base and solvent in the initial acylation step significantly affects the purity and yield of the intermediate.
- Cyclization temperature and time must be optimized to avoid polymerization or decomposition.
- Iodination requires careful control of stoichiometry and reaction time to prevent di- or poly-iodination.
- Use of pre-iodinated phenol precursors can streamline synthesis and improve overall yield and selectivity.
- Protective groups on the amino function may be employed to prevent side reactions during iodination and are removed subsequently under acidic conditions (e.g., trifluoroacetic acid treatment).
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Direct Cyclization + Post-Iodination | 2-Aminophenol | Chloroacetyl chloride, I2 | Acylation, Cyclization, Electrophilic substitution | Straightforward, well-established | Requires careful iodination control |
| Cyclization of Pre-iodinated Phenol | 8-Iodo-2-aminophenol | Chloroacetyl chloride | Acylation, Cyclization | High regioselectivity, fewer side products | Requires synthesis of iodinated phenol precursor |
| One-pot Cascade Reactions | 2-Halophenols + 2-chloroacetamides, CuI/DBU catalyst | CuI, DBU | Nucleophilic substitution, coupling, cyclization | Efficient, broad substrate scope | Requires catalyst and optimization |
The preparation of 8-Iodo-3,4-dihydro-2H-benzo[b]oxazine involves well-established synthetic strategies centering on the formation of the benzoxazine ring followed by selective iodination. Advances in synthetic methodology, including the use of pre-iodinated precursors and catalytic cascade reactions, have enhanced the efficiency and selectivity of the synthesis. Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is crucial for high yields and purity. These methods provide a robust platform for the synthesis of this compound, facilitating further exploration of its biological and material applications.
Chemical Reactions Analysis
Types of Reactions: 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroxy derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Benzoxazines: Products with various functional groups replacing the iodine atom.
Quinone Derivatives: Formed through oxidation reactions.
Hydroxy Derivatives: Formed through reduction reactions
Scientific Research Applications
Medicinal Chemistry: It exhibits potential as an anticancer agent, antibacterial, and anticonvulsant.
Material Science: Benzoxazine polymers derived from this compound are used in the production of high-performance materials due to their excellent thermal stability and flame resistance.
Neuropharmacology: It acts as a 5-HT6 receptor antagonist, making it a candidate for the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets:
Anticancer Activity: It inhibits the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis.
Antibacterial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis.
Neuropharmacological Effects: As a 5-HT6 receptor antagonist, it modulates neurotransmitter release, which can improve cognitive function and reduce symptoms of neurological disorders
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The biological and chemical properties of 1,4-benzoxazine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 8-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine with key analogs:
Table 1: Structural and Functional Comparison of 1,4-Benzoxazine Derivatives
Key Observations :
- N4 Substitution : Benzyl groups increase lipophilicity and receptor binding affinity (e.g., 5-HT6 antagonism) but may reduce metabolic stability .
- Functional Groups : Ethynyl and methoxy groups in antioxidant derivatives (e.g., compound 7/8) improve radical-scavenging efficacy .
Anticancer Activity :
- Hypoxia-targeting 1,4-benzoxazines (e.g., halogenated derivatives) inhibit HIF-1α and VEGF pathways, showing selective cytotoxicity in hypoxic cancer cells .
- Example : 8-Iodo derivatives may exploit bioreductive activation in low-oxygen tumor microenvironments .
CNS Modulation :
- 4-Benzyl-8-bromo analogs exhibit potent 5-HT6 receptor antagonism (Ki < 50 nM), relevant for treating depression and cognitive disorders .
Antioxidant Properties :
- Ethynyl- and methoxy-substituted derivatives (e.g., compound 7) reduce oxidative stress in fibroblasts, with EC₅₀ values comparable to resveratrol .
Dual Thromboxane/Prostacyclin Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
